Boc-L-Lys(N3)-OH (CHA)

Description

BenchChem offers high-quality Boc-L-Lys(N3)-OH (CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-Lys(N3)-OH (CHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

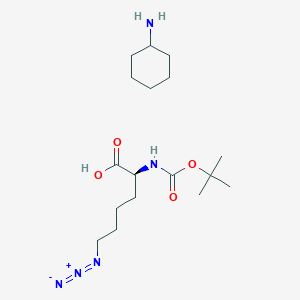

(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHYBEBTGVUZET-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Lys(N3)-OH (CHA): Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine cyclohexylammonium salt (Boc-L-Lys(N3)-OH (CHA)), a key building block in modern peptide synthesis and bioconjugation. This document details its chemical structure, a step-by-step synthesis protocol, and its applications in the development of novel therapeutics and research reagents.

Chemical Structure and Properties

Boc-L-Lys(N3)-OH is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the ε-amino group is functionalized with an azide (B81097) (N3) moiety. The Boc group provides stability during peptide synthesis and can be readily removed under acidic conditions. The azide group is a versatile functional handle for various bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

The compound is often supplied as a cyclohexylammonium (CHA) salt, which enhances its crystallinity, stability, and ease of handling compared to the free acid.

Molecular Formula: C₁₁H₂₀N₄O₄ · C₆H₁₃N Molecular Weight: 371.48 g/mol

Synthesis of Boc-L-Lys(N3)-OH (CHA)

The synthesis of Boc-L-Lys(N3)-OH (CHA) is a multi-step process that begins with the selective protection of the α-amino group of L-lysine, followed by the introduction of the azide functionality at the ε-position, and concludes with the formation of the cyclohexylammonium salt.

Experimental Protocols

Step 1: Synthesis of Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-L-Lys-OH)

A common route to Boc-L-Lys-OH involves the protection of the α-amino group of L-lysine. A general procedure is as follows:

-

L-Lysine hydrochloride is dissolved in a 1:1 mixture of 1,4-dioxane (B91453) and water.

-

The pH of the solution is adjusted to 10-11 by the dropwise addition of a 1 M sodium hydroxide (B78521) solution.

-

A solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dioxane is added to the lysine (B10760008) solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then concentrated under reduced pressure to remove the dioxane.

-

The aqueous solution is acidified to a pH of 1-2 with a 4 M potassium bisulfate solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Boc-L-Lys-OH.

Step 2: Introduction of the Azide Group

The conversion of the ε-amino group to an azide is a key step. A common method involves a two-step process: activation of the amino group followed by nucleophilic substitution with an azide salt.

-

Activation of the ε-Amino Group: Nα-Boc-L-lysine is reacted with a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) or chloroform. This reaction forms a stable sulfonate ester at the ε-amino position, which is a good leaving group.

-

Azidation: The resulting Nα-Boc-Nε-sulfonyl-L-lysine is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the SN2 reaction, where the azide ion displaces the sulfonate group, yielding Nα-Boc-Nε-azido-L-lysine (Boc-L-Lys(N3)-OH).

Step 3: Formation of the Cyclohexylammonium (CHA) Salt

The final step involves the formation of the CHA salt to improve the product's stability and handling.

-

The crude Boc-L-Lys(N3)-OH is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cyclohexylamine is added dropwise to the solution with stirring.

-

The Boc-L-Lys(N3)-OH (CHA) salt precipitates out of the solution.

-

The precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product as a stable, crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for Boc-L-Lys(N3)-OH and its CHA salt. It is important to note that specific experimental values for the Nε-azido isomer can vary, and the data presented here is a compilation from various sources for closely related compounds and should be considered representative.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₄O₄ (free acid) |

| C₁₇H₃₃N₅O₄ (CHA salt) | |

| Molecular Weight | 272.30 g/mol (free acid) |

| 371.48 g/mol (CHA salt) | |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not available for the specific Nε-azido isomer. For the Nα-azido isomer, a melting point of 59-64 °C has been reported.[1][2] |

| Optical Rotation | Data not available for the specific Nε-azido isomer. For the Nα-azido isomer, a specific rotation of [α]D²⁰ = -42° to -46° (c=1 in DMF) has been reported.[1][2] |

| Purity (by HPLC) | ≥ 95% |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Boc-L-Lys(N3)-OH (CHA).

Caption: Synthetic pathway for Boc-L-Lys(N3)-OH (CHA).

Applications in Research and Drug Development

Boc-L-Lys(N3)-OH (CHA) is a valuable reagent for the introduction of an azide-functionalized lysine residue into peptides during solid-phase peptide synthesis (SPPS). The azide group serves as a bioorthogonal handle for subsequent modifications. Key applications include:

-

Peptide-Drug Conjugates: The azide group allows for the attachment of cytotoxic drugs, imaging agents, or targeting moieties to peptides.

-

Peptide Cyclization: Intramolecular reactions between an azide and an alkyne within the same peptide chain can be used to generate cyclic peptides with enhanced stability and biological activity.

-

Protein Labeling and Modification: Peptides containing Boc-L-Lys(N3)-OH can be used to label and modify proteins through click chemistry.

-

Development of Novel Biomaterials: The azide functionality can be used to crosslink peptides to form hydrogels and other biomaterials with tailored properties.

References

An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the intricate field of peptide synthesis.[1] Its utility is rooted in its ability to be selectively introduced and removed under specific conditions, providing a robust tool for the construction of complex molecular architectures. This guide offers a comprehensive examination of the Boc group, detailing its chemical principles, applications, and the quantitative data that underpins its use.

The Chemistry of the Boc Group

The Boc group is prized for its stability in a wide range of chemical environments, yet its susceptibility to cleavage under acidic conditions.[1] This acid-labile nature is fundamental to its application as a temporary protecting group for the α-amino functionality of amino acids during peptide synthesis.[] Chemically, the Boc group is a carbamate (B1207046), which reduces the nucleophilicity and basicity of the amino group it protects.[3]

Key Properties:

-

Acid-labile: Cleaved by strong acids like trifluoroacetic acid (TFA).[4]

-

Stable to Base: Resistant to basic hydrolysis and many nucleophiles.[5]

-

Orthogonality: Its removal conditions are distinct from those of other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection strategies.[5]

Mechanism of Boc Protection and Deprotection

Protection: The introduction of the Boc group is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base.[6] The amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[7] The resulting tetrahedral intermediate collapses, releasing tert-butanol (B103910) and carbon dioxide, to form the stable N-Boc protected amino acid.[6]

Deprotection: The removal of the Boc group is an acid-catalyzed process.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][8] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[8] The tert-butyl cation is typically scavenged to prevent side reactions.[4]

Applications in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was instrumental in the development of solid-phase peptide synthesis (SPPS), a methodology pioneered by R.B. Merrifield.[1] In Boc-based SPPS, the C-terminal amino acid is anchored to a solid support, and the peptide chain is elongated by sequential cycles of deprotection, neutralization, and coupling.

Boc-SPPS Workflow:

-

Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with a strong acid, typically 25-50% TFA in dichloromethane (B109758) (DCM).[9]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.[10]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of any side-chain protecting groups, usually with a very strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Quantitative Data

The efficiency of Boc protection and deprotection reactions is crucial for the successful synthesis of long peptides. The following tables summarize typical quantitative data for these processes.

| Parameter | Value/Condition | Yield (%) | Reference(s) |

| Protection | |||

| Boc₂O, NaOH, Dioxane/H₂O | Room Temperature, 2-4 h | >90 | [6] |

| Boc₂O, TEA, DCM/THF | 0 °C to Room Temperature, 1-3 h | 90-99 | [1] |

| Boc₂O, DMAP, ACN | Room Temperature, 1 h | >95 | [4] |

| Deprotection | |||

| 25-50% TFA in DCM | Room Temperature, 15-30 min | >99 | [9] |

| 3 M HCl in Ethyl Acetate | Room Temperature, 30 min | >95 | [4] |

| TMSI, then MeOH | For acid-sensitive substrates | High | [4] |

Table 1: Representative yields for Boc protection and deprotection reactions.

| Acid System | Relative Rate of Deprotection | Notes | Reference(s) |

| HCl | Second-order dependence on acid concentration | Efficient deprotection | [12] |

| H₂SO₄ | Second-order dependence on acid concentration | Similar kinetics to HCl | [12] |

| TFA | Inverse dependence on trifluoroacetate (B77799) concentration | Requires a large excess of acid for reasonable rates | [12] |

Table 2: Kinetic data for Boc deprotection with different acids.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

-

Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water, followed by the addition of 1N sodium hydroxide (B78521) to achieve a pH of 9-10.[6]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the pH between 9 and 10 with the addition of 1N NaOH.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Workup: Wash the reaction mixture with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extraction: Extract the product with ethyl acetate.

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected amino acid.[1] Typical yields are in the range of 90-99%.[1]

Protocol 2: General Procedure for Boc Deprotection in SPPS

-

Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 25% TFA in DCM) for 1-2 minutes.[9]

-

Deprotection: Treat the resin with the deprotection solution for 20-30 minutes at room temperature with agitation.[9]

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM for 5-10 minutes to neutralize the trifluoroacetate salt.[10]

-

Final Washing: Wash the resin with DCM to remove excess base and prepare for the next coupling step.

Side Reactions and Mitigation

While the Boc group is generally robust, certain side reactions can occur during its use in peptide synthesis.

-

Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly tryptophan and methionine.[4] This can be minimized by the addition of scavengers like anisole, thioanisole, or dithiothreitol (B142953) to the deprotection cocktail.[4][10]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination. This is more prevalent in Fmoc chemistry but can be suppressed in Boc-SPPS by using in situ neutralization protocols.[13]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a stable five-membered aspartimide ring, which can lead to side products upon ring-opening.[9]

Boc vs. Fmoc: A Comparative Overview

The main competitor to the Boc strategy in SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between the two depends on the specific requirements of the synthesis.

| Feature | Boc Strategy | Fmoc Strategy | Reference(s) |

| Nα-Deprotection | Strong acid (TFA) | Base (Piperidine) | [11] |

| Side-Chain Protection | Acid-labile (Benzyl-based) | Acid-labile (tert-Butyl-based) | [11] |

| Final Cleavage | Strong acid (HF, TFMSA) | Strong acid (TFA) | [11] |

| Orthogonality | Quasi-orthogonal (different acid strengths) | Fully orthogonal (base vs. acid) | [11] |

| Advantages | Effective for long or aggregation-prone sequences, lower reagent cost. | Milder deprotection, compatible with acid-sensitive modifications, automation-friendly. | [11] |

| Disadvantages | Harsh final cleavage conditions, potential for acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., diketopiperazine formation), higher cost of derivatives. | [13][] |

Table 3: Comparison of Boc and Fmoc SPPS strategies.

References

- 1. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

Navigating the Solubility and Stability of Boc-L-Lys(N3)-OH (CHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nα-Boc-Nε-azido-L-lysine cyclohexylammonium salt (Boc-L-Lys(N3)-OH (CHA)). This critical reagent, a cornerstone in bioconjugation and peptide synthesis, particularly for "click chemistry" applications, demands a thorough understanding of its behavior in various solvent systems to ensure experimental success and reproducibility. This document outlines its known solubility characteristics, provides detailed protocols for its solubility and stability assessment, and discusses the key factors influencing its stability.

Core Concepts: The Importance of Solubility and Stability

The successful application of Boc-L-Lys(N3)-OH (CHA) in synthetic workflows is fundamentally dependent on its solubility and stability. Adequate solubility in a chosen solvent is paramount for achieving homogenous reaction conditions and ensuring accurate stoichiometry. The cyclohexylammonium (CHA) salt form of this lysine (B10760008) derivative is specifically designed to enhance its solubility and stability, making it more user-friendly in various laboratory settings.[1][2]

Stability, on the other hand, dictates the shelf-life of the compound in both solid and solution forms, and its compatibility with different reaction conditions. The presence of the azide (B81097) functional group and the acid-labile Boc protecting group introduces specific stability considerations that must be carefully managed.

Solubility Profile of Boc-L-Lys(N3)-OH (CHA)

Quantitative solubility data for Boc-L-Lys(N3)-OH (CHA) in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on product specifications and the general behavior of Boc-protected amino acids, a qualitative and semi-quantitative understanding can be established.

Data Presentation: Solubility of Boc-L-Lys(N3)-OH (CHA)

| Solvent | Formula | Type | Known Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10 mM | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Expected to be soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Data not available | Expected to be soluble |

| Methanol | CH₃OH | Polar Protic | Data not available | Expected to be soluble |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Expected to be soluble |

| Water | H₂O | Polar Protic | Data not available | Sparingly soluble to insoluble |

Note: The qualitative solubility is inferred from the general characteristics of Boc-protected amino acids and the purpose of the CHA salt. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a general method for determining the solubility of Boc-L-Lys(N3)-OH (CHA) in a specific solvent at a given temperature using the shake-flask method followed by analysis.

Materials:

-

Boc-L-Lys(N3)-OH (CHA)

-

Solvent of interest (e.g., DMF, DCM, Methanol)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-L-Lys(N3)-OH (CHA) to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method for the analysis of Boc-L-Lys(N3)-OH (CHA). A reversed-phase C18 column is often a good starting point.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for Boc-L-Lys(N3)-OH (CHA) in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Protocol 2: Assessment of Chemical Stability

This protocol describes a method to evaluate the stability of Boc-L-Lys(N3)-OH (CHA) in a specific solvent over time at a set temperature, using HPLC for analysis.

Materials:

-

Boc-L-Lys(N3)-OH (CHA)

-

Solvent of interest

-

Vials with screw caps

-

Thermostatically controlled incubator or oven

-

HPLC system with a UV-Vis detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of Boc-L-Lys(N3)-OH (CHA) in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

-

Stability Study Setup:

-

Aliquot the stock solution into several vials.

-

Store the vials at the desired temperature(s) (e.g., 4 °C, 25 °C, 40 °C).

-

Protect the vials from light if photosensitivity is a concern.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from storage.

-

Analyze the sample by HPLC. The initial time point (t=0) serves as the reference.

-

-

HPLC Analysis:

-

Use a stability-indicating HPLC method capable of separating the intact Boc-L-Lys(N3)-OH (CHA) from potential degradation products.

-

Monitor the peak area of the parent compound at each time point.

-

Look for the appearance of new peaks, which may indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the remaining Boc-L-Lys(N3)-OH (CHA) at each time point relative to the initial concentration.

-

Plot the percentage of the remaining compound against time to determine the degradation kinetics.

-

Mandatory Visualizations

Caption: Experimental workflow for assessing the solubility and stability of Boc-L-Lys(N3)-OH (CHA).

Caption: Factors influencing the stability of Boc-L-Lys(N3)-OH (CHA) in solution.

References

A Technical Guide to the Function and Application of Boc-L-Lys(N3)-OH Cyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Lys(N3)-OH cyclohexylammonium salt is a pivotal amino acid derivative for modern chemical biology and drug discovery. This specialized reagent is an L-lysine molecule where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is functionalized with an azide (B81097) (N3) moiety. The cyclohexylammonium salt form enhances the compound's stability and handling properties.

The primary function of Boc-L-Lys(N3)-OH is to serve as a building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an azide group into a peptide sequence. This azide handle is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The most common of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the azide-modified peptide and an alkyne-containing molecule.[1] This enables the precise conjugation of various moieties, such as fluorescent dyes, imaging agents, and therapeutic payloads, to peptides.[1]

Core Applications

The versatility of Boc-L-Lys(N3)-OH makes it a valuable tool in a range of research and development areas:

-

Peptide-Drug Conjugates (PDCs): By introducing an azide at a specific position, a cytotoxic drug can be attached to a cell-targeting peptide, creating a highly specific therapeutic agent.

-

Fluorescent Labeling and Cellular Imaging: The conjugation of fluorescent probes to peptides allows for the visualization of their cellular uptake, localization, and trafficking.[2]

-

Probing Protein-Protein Interactions: Peptides functionalized with photo-crosslinkers or other probes via click chemistry can be used to identify and study protein binding partners.[3]

-

Development of Bioactive Peptides: The modification of peptides with various functional groups can enhance their stability, bioavailability, and therapeutic efficacy.

Quantitative Data

While specific quantitative data for the coupling and subsequent reactions of Boc-L-Lys(N3)-OH cyclohexylammonium salt is often peptide sequence-dependent and found within specific research publications, the following tables provide representative data for the synthesis and modification of related azido-amino acids and peptides.

Table 1: Representative Yields for the Synthesis of Azido-Functionalized Amino Acids

| Compound/Process | Starting Material | Key Reagents | Yield (%) | Reference |

| Synthesis of Fmoc-Ala(N3)-OH | Fmoc-Asn-OH | [Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide hydrochloride | 62-75 | Efficient Synthesis of Fmoc-Protected Azido (B1232118) Amino Acids |

| Synthesis of Fmoc-Aha(N3)-OH | Fmoc-Gln-OH | [Bis(trifluoroacetoxy)iodo]benzene, Imidazole-1-sulfonyl azide hydrochloride | 65-74 | Efficient Synthesis of Fmoc-Protected Azido Amino Acids |

| Synthesis of Azido-functionalized dextran | Tosyl-functionalized dextran | NaN3 | 80 | Electronic Supplementary Information - The Royal Society of Chemistry |

Table 2: Representative Yields for Peptide Synthesis and Modification

| Process | Peptide Sequence/Substrate | Key Reagents/Reaction | Yield (%) | Reference |

| Solid-Phase Synthesis of Azido-Tripeptides | Model Tripeptides | Fmoc-azido amino acids, HBTU, DIPEA | 69-80 | Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides |

| On-Resin Cyclization via CuAAC | Head-to-tail cyclic peptides | CuI, N,N-diisopropylethylamine | 76 | Click Chemistry in Peptide-Based Drug Design |

| Synthesis of G3 Poly(L-lysine) Dendron | G2 Dendron | Boc-Lys(Boc)-OH, HOBT, EDC, DIPEA | 75 | Electronic Supplementary Information - The Royal Society of Chemistry |

Experimental Protocols

Protocol 1: Incorporation of Boc-L-Lys(N3)-OH into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy to incorporate an azido-lysine residue.

Materials:

-

Merrifield resin or other suitable Boc-compatible resin

-

Boc-protected amino acids

-

Boc-L-Lys(N3)-OH cyclohexylammonium salt

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

-

Cleavage cocktail (e.g., HF/anisole or trifluoromethanesulfonic acid/TFA/thioanisole)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method.

-

Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin-bound peptide with a solution of 10% DIEA in DCM or DMF until a neutral pH is achieved.

-

Washing: Wash the resin with DCM and DMF to remove excess base.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve the Boc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

For Boc-L-Lys(N3)-OH: Dissolve Boc-L-Lys(N3)-OH cyclohexylammonium salt (3 equivalents) and coupling reagents in DMF. Add DIEA and pre-activate. Add the solution to the resin and couple for 2-4 hours. A longer coupling time may be necessary to ensure high efficiency.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling

This protocol describes the "click" reaction between an azide-containing peptide and an alkyne-functionalized fluorescent dye.

Materials:

-

Azide-functionalized peptide (from Protocol 1)

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Peptide Dissolution: Dissolve the azide-functionalized peptide in a suitable solvent mixture (e.g., DMSO/water).

-

Reagent Preparation: Prepare stock solutions of the alkyne-fluorophore in DMSO, CuSO4 in water, sodium ascorbate in water (prepare fresh), and THPTA in water.

-

Reaction Setup: In a reaction tube, add the peptide solution.

-

Addition of Reagents: Sequentially add the alkyne-fluorophore, THPTA solution, and CuSO4 solution to the peptide solution.

-

Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.

-

Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the triazole product and consumption of the starting materials.

-

Purification: Upon completion, purify the fluorescently labeled peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final labeled peptide by mass spectrometry and analytical HPLC.

Visualizations

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: Copper-Catalyzed Click Chemistry (CuAAC) Workflow.

Caption: Conceptual Signaling Pathway Investigation.

Conclusion

Boc-L-Lys(N3)-OH cyclohexylammonium salt is an indispensable reagent for the synthesis of modified peptides. Its ability to introduce a bioorthogonal azide handle enables a wide array of subsequent chemical modifications through click chemistry. This facilitates the development of sophisticated tools for basic research, such as fluorescent probes for cellular imaging and for studying protein-protein interactions, as well as for the advancement of novel therapeutics like peptide-drug conjugates. The stability and compatibility of this reagent with standard solid-phase peptide synthesis protocols ensure its continued and widespread use in the scientific community.

References

A Technical Guide to the Physical Characteristics and Appearance of Boc-L-Lys(N3)-OH (CHA)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine cyclohexylammonium salt, commonly referred to as Boc-L-Lys(N3)-OH (CHA). This key reagent is widely utilized in the fields of chemical biology, drug discovery, and materials science as a versatile building block for the introduction of azide (B81097) functionalities. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise and efficient conjugation of molecules in complex biological environments.

Core Physical and Chemical Data

The following table summarizes the key quantitative data for Boc-L-Lys(N3)-OH and its cyclohexylammonium (CHA) salt. These parameters are crucial for the accurate handling, storage, and application of this compound in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nε-azido-L-lysine cyclohexylammonium salt | N/A |

| Synonyms | Boc-(S)-2-Amino-6-Azidohexanoic Acid CHA Salt | [1] |

| Molecular Formula | C₁₁H₂₀N₄O₄ · C₆H₁₃N | Derived |

| Molecular Weight | 371.5 g/mol | [1] |

| Appearance | White to off-white solid/powder (inferred from similar compounds) | [2] |

| Storage Temperature | 2-8 °C | [] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) (inferred from similar compounds) | [2] |

Note: Some physical characteristics, such as the exact melting point and specific solubility values, are not consistently reported in publicly available literature and may vary between batches and suppliers. Experimental determination is recommended for precise applications.

Experimental Protocols for Characterization

The following section details the standard experimental methodologies for the determination of the key physical and chemical properties of Boc-L-Lys(N3)-OH (CHA).

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small, dry sample of Boc-L-Lys(N3)-OH (CHA) is finely ground and packed into a capillary tube to a height of 2-3 mm.[4]

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.[5]

-

For an accurate measurement, a second, fresh sample is heated slowly (1-2 °C/minute) as the temperature approaches the approximate melting point.[4][6]

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.[4]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[6]

-

The melting point is reported as a range between these two temperatures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.[8]

-

Data Acquisition:

-

¹H NMR and ¹³C NMR spectra are acquired according to standard instrument procedures.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[7]

-

-

Data Analysis:

-

The acquired spectra are processed (Fourier transform, phase correction, and baseline correction).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane (B1202638) - TMS).[8]

-

The integration of proton signals and the chemical shifts of carbon signals are analyzed to confirm the presence of key functional groups (Boc group, lysine (B10760008) backbone, azide-adjacent methylene (B1212753), and cyclohexylammonium counterion).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The salt plate is placed in the sample holder of the spectrometer, and the IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[11]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, such as:

-

N-H stretches (amine and amide)

-

C-H stretches (alkane)

-

C=O stretch (carbamate)

-

N₃ stretch (azide)

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of the compound.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent compatible with the ionization technique being used (e.g., acetonitrile/water for Electrospray Ionization).

-

Instrumentation: A high-resolution mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is employed.[12]

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

-

Data Analysis:

-

The spectrum is analyzed to identify the molecular ion peak corresponding to the protonated or deprotonated form of Boc-L-Lys(N3)-OH and the cyclohexylammonium ion.

-

The observed isotopic distribution pattern is compared with the theoretical pattern for the expected molecular formula to confirm the elemental composition.

-

Visualizing Workflows and Structures

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure and a typical experimental workflow involving Boc-L-Lys(N3)-OH (CHA).

Caption: Ionic association of Boc-L-Lys(N3)-OH and its CHA counterion.

Caption: Workflow for the physical and structural characterization.

References

- 1. mybiosource.com [mybiosource.com]

- 2. Boc-Lys(Ac)-OH Novabiochem® | 6404-26-8 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. longdom.org [longdom.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (UAAs) into peptides represents a powerful strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can endow peptides with novel chemical and biological properties, leading to enhanced therapeutic potential and a deeper understanding of biological processes. This guide provides an in-depth overview of the fundamental principles, methodologies, and applications of UAA incorporation into peptides.

Core Methodologies for UAA Incorporation

There are three primary methodologies for incorporating UAAs into peptides: Solid-Phase Peptide Synthesis (SPPS), in vivo incorporation via genetic code expansion, and semi-synthetic approaches like Expressed Protein Ligation (EPL). Each method offers distinct advantages and is suited for different research objectives.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of a peptide chain on an insoluble resin support. This method offers precise control over the peptide sequence and the position of UAA incorporation. The most common strategy for SPPS is the Fmoc/tBu approach.

Advantages:

-

High precision in UAA placement.

-

Wide variety of commercially available or synthesizable UAAs can be used.

-

Suitable for the synthesis of small to medium-sized peptides (typically up to 50-70 amino acids).[1]

Limitations:

-

Synthesis efficiency and purity decrease with increasing peptide length.[1]

-

Can be a time-consuming process for long peptides.[2]

In Vivo Incorporation via Genetic Code Expansion

Genetic code expansion enables the site-specific incorporation of UAAs into proteins and peptides within living cells. This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode for a UAA.[3][4][5] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.[6][7]

Advantages:

-

Allows for the production of large proteins containing UAAs.

-

Enables the study of UAA-containing peptides in a cellular context.

-

Can be more cost-effective for large-scale production compared to chemical synthesis.

Limitations:

-

The efficiency of UAA incorporation can be variable and is often lower than that of natural amino acids.[8]

-

Requires the engineering of a specific orthogonal aaRS/tRNA pair for each UAA.

-

The UAA must be cell-permeable and non-toxic to the host organism.

Expressed Protein Ligation (EPL)

EPL is a semi-synthetic method that combines recombinant protein expression with chemical peptide synthesis.[9][10] It involves the chemoselective ligation of a synthetic peptide (which can contain a UAA) to a recombinantly expressed protein fragment.[9][10][11] A common technique used in conjunction with EPL is Native Chemical Ligation (NCL), where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine to form a native peptide bond.[12][13]

Advantages:

-

Enables the incorporation of UAAs into large proteins.[10]

-

Allows for segmental isotopic labeling and the introduction of post-translational modifications.

-

Can overcome the size limitations of total chemical synthesis.

Limitations:

-

Requires the presence of a cysteine residue at the ligation site.

-

The efficiency of the ligation reaction can be influenced by the solubility and structure of the reacting fragments.

Quantitative Data on UAA Incorporation

The efficiency and yield of UAA incorporation are critical parameters for any application. The following tables summarize typical quantitative data for the different incorporation methods.

| Method | Parameter | Typical Values | References |

| Solid-Phase Peptide Synthesis (SPPS) | Overall Yield | 10-50% (for peptides ~15-30 residues) | [14][15] |

| Purity (crude) | >70% (highly sequence dependent) | [16] | |

| Purity (after purification) | >95-98% | [17] | |

| In Vivo Incorporation (Amber Suppression) | Incorporation Efficiency | 5-95% (highly dependent on UAA, aaRS/tRNA pair, and expression context) | [18] |

| Protein Yield | µg to low mg per liter of culture | [8] | |

| Purity | Requires purification from host cell proteins | ||

| Expressed Protein Ligation (EPL) | Ligation Yield | 80-95% | [19] |

| Overall Yield | Dependent on the yields of both recombinant protein and synthetic peptide | ||

| Purity | High, as ligation is highly specific |

Detailed Experimental Protocols

Protocol for Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing p-Benzoyl-L-phenylalanine (pBpa)

This protocol outlines the manual synthesis of a peptide containing the photo-crosslinkable UAA, p-benzoyl-L-phenylalanine (pBpa).

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-pBpa-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-pBpa-OH), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol for In Vivo UAA Incorporation in Mammalian Cells via Amber Codon Suppression

This protocol provides a general procedure for incorporating a UAA into a target protein in mammalian cells.[20][21]

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the target gene with an in-frame amber (TAG) codon at the desired UAA incorporation site.

-

Expression plasmid for the orthogonal aaRS/tRNA pair specific for the UAA.

-

Unnatural amino acid (e.g., p-benzoyl-L-phenylalanine).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Lysis buffer.

-

Antibodies for Western blot analysis.

Procedure:

-

Cell Culture: Culture the mammalian cells in the appropriate medium to the desired confluency for transfection.

-

Transfection:

-

Co-transfect the cells with the plasmid encoding the amber mutant of the target gene and the plasmid encoding the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

-

The ratio of the plasmids may need to be optimized.

-

-

UAA Supplementation: Add the UAA to the cell culture medium. The optimal concentration of the UAA should be determined empirically (typically in the range of 0.1-1 mM).

-

Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression.[20]

-

Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer.

-

Analysis of UAA Incorporation:

-

Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the target protein to detect the full-length, UAA-containing protein.

-

The efficiency of incorporation can be quantified by comparing the amount of full-length protein to any truncated product.

-

-

Protein Purification: If required, purify the UAA-containing protein from the cell lysate using appropriate chromatography techniques.

Protocol for Expressed Protein Ligation (EPL)

This protocol describes a general workflow for EPL to generate a semi-synthetic protein containing a UAA.

Materials:

-

Expression vector for the target protein fused to an intein and a chitin-binding domain.

-

E. coli expression strain.

-

Chitin (B13524) resin.

-

Ligation buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.5, containing a thiol catalyst like 4-mercaptophenylacetic acid (MPAA)).[22]

-

Synthetic peptide containing the UAA and an N-terminal cysteine.

-

Reducing agent (e.g., TCEP).

Procedure:

-

Expression and Purification of Intein Fusion Protein:

-

Express the intein-fusion protein in E. coli.

-

Lyse the cells and purify the fusion protein from the soluble lysate using a chitin resin column.

-

-

On-Column Thioesterification:

-

Induce intein-mediated cleavage by incubating the resin-bound fusion protein with a thiol-containing compound (e.g., MESNA) to generate the protein C-terminal thioester.

-

Elute the protein thioester from the column.

-

-

Native Chemical Ligation:

-

Dissolve the purified protein thioester and the N-terminal cysteine-containing synthetic peptide (with the UAA) in the ligation buffer.

-

Add a reducing agent to prevent disulfide bond formation.

-

Incubate the reaction mixture at room temperature or 37°C and monitor the progress of the ligation by SDS-PAGE or HPLC-MS.[22]

-

-

Purification of the Ligated Product: Purify the final semi-synthetic protein from the ligation reaction mixture using appropriate chromatography techniques.

Visualizing Workflows and Pathways

Logical Workflow for UAA Incorporation

The choice of methodology for UAA incorporation depends on several factors, including the size of the target peptide/protein, the desired location of the UAA, and the intended application. The following workflow can guide the decision-making process.

Caption: A decision-making workflow for selecting the appropriate method for UAA incorporation.

GPCR Signaling Pathway Modulated by a UAA-Containing Peptide

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction.[23][24] Peptides are common ligands for GPCRs, and incorporating UAAs into these peptides can be used to probe receptor-ligand interactions, map binding sites, and develop novel therapeutics. For example, a photo-crosslinkable UAA can be used to covalently trap the peptide ligand in the GPCR binding pocket upon UV irradiation.

Caption: A schematic of a GPCR signaling pathway activated by a UAA-containing peptide ligand.

Conclusion

The ability to incorporate unnatural amino acids into peptides has opened up new frontiers in peptide-based research and drug development. By carefully selecting the appropriate incorporation methodology and UAA, scientists can design peptides with tailored properties for a wide range of applications, from fundamental biological studies to the development of next-generation therapeutics. This guide provides a foundational understanding of the principles and practices of UAA incorporation, empowering researchers to leverage this powerful technology in their own work.

References

- 1. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Expressed protein ligation: A general method for protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction of unnatural amino acids into proteins using expressed protein ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods and Applications of Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. A robust and quantitative reporter system to evaluate noncanonical amino acid incorporation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-Lys(N3)-OH (CHA) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the successful incorporation of Nα-Boc-L-lysine(ε-N3) (Boc-L-Lys(N3)-OH), as its cyclohexylammonium (CHA) salt, into peptide sequences using solid-phase peptide synthesis (SPPS) with Boc chemistry. The azide (B81097) moiety on the lysine (B10760008) side chain is a versatile functional group for subsequent bioconjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction

Boc-L-Lys(N3)-OH is an essential building block for the synthesis of modified peptides. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it suitable for standard Boc-SPPS workflows. The ε-azido group is stable to the repetitive acidic conditions required for Boc deprotection (typically trifluoroacetic acid, TFA) and the basic conditions used for neutralization.[1][2] This orthogonality allows for the straightforward synthesis of peptides containing a site-specific azide functionality for later modification.

Key Features

-

Compatibility: Fully compatible with standard Boc-SPPS protocols.[1]

-

Stability: The azide group is stable under the acidic conditions of Boc deprotection and standard coupling conditions.[1][2]

-

Versatility: The incorporated azide allows for site-specific modification of the final peptide with a wide range of molecules, including fluorescent dyes, polymers, and therapeutic agents.

Experimental Protocol: Incorporation of Boc-L-Lys(N3)-OH (CHA)

This protocol outlines a single coupling cycle for incorporating Boc-L-Lys(N3)-OH into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Preparation and Swelling:

- Place the desired amount of peptide-resin into a reaction vessel.

- Wash the resin with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin).

- Swell the resin in DCM for at least 30 minutes.

2. Nα-Boc Deprotection:

- Drain the DCM from the swollen resin.

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g resin).

- Agitate the mixture for a short pre-wash (2-5 minutes).[3]

- Drain the TFA/DCM solution.

- Add a fresh solution of 50% TFA in DCM (10 mL/g resin).

- Agitate the mixture for 20-30 minutes to ensure complete Boc group removal.[3]

- Drain the deprotection solution.

- Wash the resin with DCM (3 x 10 mL/g resin) to remove residual TFA.

3. Neutralization:

- To neutralize the protonated N-terminal amine, wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2 x 10 mL/g resin) for 2 minutes each.

- Wash the resin with DCM (3 x 10 mL/g resin) to remove excess base.

- Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL/g resin) to prepare for the coupling step.

4. Amino Acid Coupling:

- Activation: In a separate vessel, pre-activate the Boc-L-Lys(N3)-OH. For every 1 equivalent of reactive sites on the resin, use 3-4 equivalents of Boc-L-Lys(N3)-OH, 3-4 equivalents of a coupling agent (e.g., HBTU/HOBt), and 6-8 equivalents of a base (e.g., DIEA) in DMF. Allow the activation to proceed for 2-5 minutes.

- Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture at room temperature for 1-2 hours.

- Monitoring: Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

5. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the peptide-resin thoroughly to remove any unreacted reagents and byproducts. A typical washing sequence is:

- DMF (3 x 10 mL/g resin)

- DCM (3 x 10 mL/g resin)

- DMF (3 x 10 mL/g resin)

The peptide-resin is now ready for the next deprotection and coupling cycle.

Summary of Protocol Parameters

| Step | Reagent/Solvent | Concentration/Equivalents | Time |

| Resin Swelling | Dichloromethane (DCM) | - | > 30 min |

| Boc Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM | - | 2 + 20-30 min |

| Neutralization | 5-10% Diisopropylethylamine (DIEA) in DCM | - | 2 x 2 min |

| Coupling | |||

| Amino Acid | Boc-L-Lys(N3)-OH (CHA) | 3-4 eq. | 1-2 hours |

| Coupling Agent | HBTU/HOBt | 3-4 eq. | 1-2 hours |

| Base | DIEA | 6-8 eq. | 1-2 hours |

| Solvent | N,N-Dimethylformamide (DMF) | - | 1-2 hours |

| Washing | DMF, DCM | - | ~10 min |

Workflow for a Single Coupling Cycle

Caption: Workflow for a single coupling cycle of Boc-L-Lys(N3)-OH in Boc-SPPS.

Final Cleavage

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). The azide group on the lysine side chain is stable under these cleavage conditions. Appropriate scavengers should be included in the cleavage cocktail to prevent side reactions.

Conclusion

Boc-L-Lys(N3)-OH (CHA) is a highly valuable building block for synthesizing peptides intended for subsequent modification. The protocol detailed above provides a robust framework for its efficient and successful incorporation using standard Boc-SPPS chemistry. Careful execution of each step, particularly the coupling and deprotection stages, will ensure high-quality synthesis of azide-modified peptides ready for a wide array of applications in research and drug development.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Boc-L-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of stable 1,2,3-triazole linkages.[][] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, peptide synthesis, and bioconjugation.[][] Boc-L-Lys(N3)-OH is a key building block that incorporates a bioorthogonal azide (B81097) group into peptides and other molecules, allowing for precise downstream modification via CuAAC.[3][4] These application notes provide detailed protocols and reaction conditions for performing CuAAC with Boc-L-Lys(N3)-OH.

Reaction Principle

The CuAAC reaction involves the [3+2] cycloaddition of an azide, in this case, the side chain of Boc-L-Lys(N3)-OH, and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5] The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can accelerate the reaction and protect the catalyst from oxidation.[5][6]

Key Applications

-

Peptide and Protein Modification: Site-specific introduction of functionalities such as fluorescent dyes, imaging agents, and polyethylene (B3416737) glycol (PEG) chains.

-

Drug Discovery: Synthesis of peptide-drug conjugates and novel heterocyclic compounds.

-

Bioconjugation: Linking peptides to other biomolecules, such as nucleic acids or carbohydrates.[]

-

Materials Science: Formation of functionalized polymers and surfaces.

Data Presentation

Table 1: Exemplary Reaction Conditions for Solution-Phase CuAAC

| Parameter | Condition A: Cu(I) with Ligand | Condition B: Cu(II) without Reducing Agent |

| Azide | Boc-L-Lys(N3)-OH (or similar) | Benzyl Azide |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Phenylacetylene |

| Copper Source | CuSO₄ (0.25 mM final concentration) | Single-Atom Cu(II) Catalyst |

| Reducing Agent | Sodium Ascorbate (5 mM final concentration) | None |

| Ligand | THPTA (1.25 mM final concentration) | None |

| Solvent | Aqueous Buffer / Organic Co-solvent | t-BuOH / H₂O |

| Temperature | Room Temperature | 60 °C |

| Reaction Time | 1 - 12 hours | 1 - 5 hours |

| Typical Yield | High | >95% |

Table 2: Reported Yields for CuAAC Reactions with Various Substrates

| Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

| Benzyl Azide | Phenylacetylene | Cu-MONPs, Sodium Ascorbate | Water | 83-98 |

| Various Azides | Various Alkynes | Cu-MONPs, Sodium Ascorbate | Water / Chloroform | 83-98 |

| Benzyl Azide | Phenylacetylene | Single-Atom Cu(II) | t-BuOH / H₂O | >95 (in 2h) |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase CuAAC of Boc-L-Lys(N3)-OH with a Terminal Alkyne

This protocol describes a general method for the copper(I)-catalyzed click reaction between Boc-L-Lys(N3)-OH and a terminal alkyne in solution.

Materials:

-

Boc-L-Lys(N3)-OH

-

Terminal alkyne partner

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: Degassed mixture of tert-butanol (B103910) and water (e.g., 1:1 or 3:1 v/v) or other suitable solvent system (e.g., DMSO/water)

-

Nitrogen or Argon source

-

Reaction vessel (e.g., Schlenk tube or vial with a septum)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and the terminal alkyne.

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water) immediately before use.

-

-

Reaction Setup:

-

In the reaction vessel, dissolve Boc-L-Lys(N3)-OH (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.

-

-

Catalyst Addition:

-

Initiation and Incubation:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction. A slight excess (e.g., 5 equivalents relative to copper) is typically used.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by exposing it to air or by adding a chelating agent like EDTA.

-

The solvent may be removed under reduced pressure.

-

The crude product can be purified by standard techniques such as column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Caption: Experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Simplified catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols for Bioconjugation of Peptides with Boc-L-Lys(N₃)-OH (CHA) and an Alkyne Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical technique in drug discovery, diagnostics, and proteomics. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for bioconjugation.[1][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-containing probe. The incorporation of an azido-amino acid, such as L-azidolysine, into a peptide sequence during synthesis provides a bioorthogonal handle for subsequent modification.[3]

This document provides detailed protocols for the incorporation of an azide-modified lysine (B10760008) residue into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS), followed by the bioconjugation with an alkyne-functionalized fluorescent probe via CuAAC. While the user specified Boc-L-Lys(N₃)-OH, for solid-phase synthesis, the Fmoc-protected analogue, Fmoc-L-Lys(N₃)-OH, is more commonly utilized and is therefore the focus of the provided protocols.[3] The principles and click chemistry reaction are directly applicable regardless of the N-α-protecting group strategy.

Workflow Overview

The overall process for the bioconjugation of a peptide with an alkyne probe involves three main stages:

-

Solid-Phase Peptide Synthesis (SPPS): A peptide containing an azide-functionalized lysine residue is synthesized on a solid support.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is reacted with an alkyne-containing probe in the presence of a copper(I) catalyst. This can be performed while the peptide is still attached to the resin ("on-resin") or after cleavage ("in-solution").

-

Purification and Analysis: The resulting peptide conjugate is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry (MS).

Caption: Experimental workflow for peptide bioconjugation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an Azide-Modified Peptide

This protocol describes the manual synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Lys(N₃)-Leu) using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-L-Lys(N₃)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-Lys(N₃)-OH at the desired position. The azide (B81097) group is stable to standard SPPS conditions.[3]

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an alkyne probe to the azide-modified peptide while it is still attached to the solid support.

Materials:

-

Azide-peptide-resin from Protocol 1

-

Alkyne-fluorophore (e.g., Alkyne-TAMRA, 5 equivalents)

-

Copper(I) Iodide (CuI) (2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the azide-peptide-resin in DMF.

-

Reaction Mixture: In a separate vial, dissolve the alkyne-fluorophore in a minimal amount of DMF.

-

Reaction Initiation: To the reaction vessel containing the resin, add CuI and DIPEA. Then, add the alkyne-fluorophore solution.

-

Incubation: Shake the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (B129727) (3x).

-

Cleavage: Cleave the peptide conjugate from the resin as described in Protocol 1, step 6.

Protocol 3: In-Solution Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the conjugation of an alkyne probe to the azide-modified peptide after it has been cleaved from the resin.

Materials:

-

Crude azide-peptide from Protocol 1

-

Alkyne-fluorophore (1.2 equivalents)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., DMSO/water mixture)

Procedure:

-

Dissolve Reactants: Dissolve the crude azide-peptide and the alkyne-fluorophore in the chosen solvent system.

-

Add Catalyst and Ligand: Add the THPTA or TBTA ligand, followed by the CuSO₄ solution.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species and initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The progress can be monitored by LC-MS.[4]

-

Purification: Proceed directly to HPLC purification.

Data Presentation

The following tables provide representative data for the synthesis and bioconjugation of a model peptide, (e.g., a derivative of the antimicrobial peptide LfcinB, sequence: K(N₃)-RLLR), with an alkyne-functionalized resorcinarene.[5]

Table 1: Peptide Synthesis and Purity

| Peptide Sequence | Synthesis Method | Crude Purity (by HPLC) | Purified Purity (by HPLC) |

| K(N₃)-RLLR | Fmoc-SPPS | >70% | >95% |

Table 2: Mass Spectrometry Analysis

| Compound | Calculated Monoisotopic Mass (Da) | Observed Mass [M+H]⁺ (Da) |

| Azide-Peptide (K(N₃)-RLLR) | 654.44 | 655.45 |

| Alkyne-Resorcinarene | 728.38 | 729.39 |

| Peptide-Resorcinarene Conjugate | 3846.28 ([M+4H]⁴⁺) | 962.57 |

Table 3: CuAAC Reaction Conditions and Yield

| Reaction Type | Alkyne Probe | Catalyst System | Solvent | Time (h) | Yield |

| In-Solution | Alkyne-Resorcinarene | CuSO₄ / Sodium Ascorbate | H₂O/DMF | 6 | ~70% |

| On-Resin | Alkyne-COUPY dye | CuSO₄ / Sodium Ascorbate | DMF | 1 | Near-quantitative conversion on resin |

Purification and Characterization

Protocol 4: HPLC Purification and Analysis

Instrumentation:

-

Reverse-phase HPLC (RP-HPLC) system with a C18 column (e.g., 5 µm particle size, 100 Å pore size).

-

UV detector set to 214 nm and/or a wavelength appropriate for the fluorescent probe.

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide conjugate in a minimal amount of Solvent A.

-

Purification (Preparative HPLC):

-

Inject the sample onto the preparative C18 column.

-

Elute with a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes).

-

Collect fractions corresponding to the major product peak.

-

-

Analysis (Analytical HPLC):

-